molecular formula C20H22FN3O B6115335 (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide

(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide

Cat. No. B6115335
M. Wt: 339.4 g/mol
InChI Key: KDXVINCQQXMHRR-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide, also known as FLPA, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. FLPA is a small molecule that has been shown to interact with specific receptors in the body, leading to various biochemical and physiological effects. We will also explore future directions for research on FLPA.

Mechanism of Action

The mechanism of action of (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide is complex and involves the interaction with multiple receptors in the body. (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide has been shown to act as a partial agonist at the dopamine D1 and D2 receptors, leading to increased dopamine signaling in the brain. It also acts as an antagonist at the sigma-1 receptor, which has been implicated in various neurological disorders. Additionally, (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide has been shown to interact with the cannabinoid CB1 receptor, which is involved in the regulation of appetite, pain, and mood.
Biochemical and Physiological Effects:
The interaction of (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide with multiple receptors in the body leads to various biochemical and physiological effects. (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide has been shown to increase dopamine signaling in the brain, leading to improved cognitive function and mood. It also has analgesic properties, making it a potential candidate for the treatment of pain. Additionally, (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide has been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for use in cell-based assays. It also has high affinity for specific receptors, allowing for the selective modulation of signaling pathways. However, (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide also has limitations, including its potential toxicity and off-target effects. Careful dose-response studies are required to determine the optimal concentration of (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide for use in experiments.

Future Directions

For research on (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide include the development of new drugs based on its structure and mechanism of action. (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide has shown promise as a potential treatment for various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, further studies are needed to explore the potential of (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide as an analgesic and anxiolytic agent. The development of new methods for the synthesis of (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide and related compounds may also lead to the discovery of novel drugs with therapeutic potential.

Synthesis Methods

The synthesis of (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide involves several steps, starting with the reaction of 2-fluorobenzylamine with piperidine in the presence of a base to form the intermediate 1-(2-fluorobenzyl)-3-piperidinylamine. This intermediate is then reacted with 3-pyridinecarboxaldehyde in the presence of an acid catalyst to form the final product, (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide. The synthesis of (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide has been the subject of scientific research due to its potential applications in medicine. It has been shown to interact with specific receptors in the body, including the dopamine D1 and D2 receptors, the sigma-1 receptor, and the cannabinoid CB1 receptor. This interaction leads to various biochemical and physiological effects, making (2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide a promising candidate for the development of new drugs.

properties

IUPAC Name

(E)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O/c21-19-8-2-1-6-17(19)14-24-12-4-7-18(15-24)23-20(25)10-9-16-5-3-11-22-13-16/h1-3,5-6,8-11,13,18H,4,7,12,14-15H2,(H,23,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXVINCQQXMHRR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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